molecular formula C12H14OS2 B1625898 1-(2-Methylphenyl)-3,3-bis(methylsulfanyl)prop-2-EN-1-one CAS No. 56944-66-2

1-(2-Methylphenyl)-3,3-bis(methylsulfanyl)prop-2-EN-1-one

Cat. No.: B1625898
CAS No.: 56944-66-2
M. Wt: 238.4 g/mol
InChI Key: NAJBKHJRXPYTCV-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)-3,3-bis(methylsulfanyl)prop-2-EN-1-one is an organic compound characterized by the presence of a phenyl group substituted with a methyl group at the second position and two methylsulfanyl groups attached to a prop-2-en-1-one backbone

Preparation Methods

The synthesis of 1-(2-Methylphenyl)-3,3-bis(methylsulfanyl)prop-2-EN-1-one typically involves the reaction of 2-methylbenzaldehyde with methylsulfanyl reagents under specific conditions. One common synthetic route includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the methylsulfanyl group, followed by the addition of 2-methylbenzaldehyde to form the desired product. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2-Methylphenyl)-3,3-bis(methylsulfanyl)prop-2-EN-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl groups are replaced by other nucleophiles such as halides or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Methylphenyl)-3,3-bis(methylsulfanyl)prop-2-EN-1-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds and pharmaceuticals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress and inflammation play a role.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of 1-(2-Methylphenyl)-3,3-bis(methylsulfanyl)prop-2-EN-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving oxidative stress, where it may act as an antioxidant or pro-oxidant depending on the context. Additionally, its ability to undergo nucleophilic substitution reactions allows it to modify biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

1-(2-Methylphenyl)-3,3-bis(methylsulfanyl)prop-2-EN-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of two methylsulfanyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-methylphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14OS2/c1-9-6-4-5-7-10(9)11(13)8-12(14-2)15-3/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAJBKHJRXPYTCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C=C(SC)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70491901
Record name 1-(2-Methylphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70491901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56944-66-2
Record name 1-(2-Methylphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70491901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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